molecular formula C8H14ClN3O2 B1381897 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione hydrochloride CAS No. 1803603-96-4

8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione hydrochloride

Cat. No.: B1381897
CAS No.: 1803603-96-4
M. Wt: 219.67 g/mol
InChI Key: ZKKKYZADXUQQOF-UHFFFAOYSA-N
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Description

8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione hydrochloride is a chemical compound with the molecular formula C8H13N3O2·HCl. It is known for its unique spirocyclic structure, which consists of a diazaspirodecane core with an amino group at the 8th position and a dione functionality at the 2nd and 4th positions. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Scientific Research Applications

8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through the modulation of neurotransmitter receptors and ion channels in the central nervous system. The compound may also inhibit certain enzymes or proteins involved in disease pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione hydrochloride is unique due to its specific amino substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

IUPAC Name

8-amino-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.ClH/c9-5-1-3-8(4-2-5)6(12)10-7(13)11-8;/h5H,1-4,9H2,(H2,10,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKKYZADXUQQOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N)C(=O)NC(=O)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803603-96-4
Record name 8-amino-1,3-diazaspiro[4.5]decane-2,4-dione hydrochloride
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